![molecular formula C21H17FN6O3S B2708079 ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863460-20-2](/img/structure/B2708079.png)
ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
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Overview
Description
The compound “ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a triazolopyrimidine ring, a thio group, an acetamido group, and a benzoate group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Unfortunately, the specific molecular structure analysis for this compound is not available in the current literature .Scientific Research Applications
- The compound has been investigated as a potent triple-acting agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ . PPARs play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. This compound’s ability to modulate these receptors may have implications for treating metabolic disorders such as diabetes, dyslipidemia, and obesity.
- Triazoles and related heterocycles have shown antimicrobial properties. While not directly studied for tuberculosis, compounds with similar structural features have demonstrated activity against Mycobacterium tuberculosis . Further exploration of this compound’s potential as an antitubercular agent could be valuable.
- Some 1,2,4-triazines and 1,2,4-triazoles exhibit molluscicidal activity . Investigating whether our compound shares this property could contribute to pest control strategies.
- The compound’s unique structure warrants investigation into its potential as an anticancer agent. Similar derivatives have been explored for their cytotoxic effects . Further studies could reveal its mechanism of action and efficacy against specific cancer types.
- The synthetic route used to prepare this compound involves key steps, including the synthesis of oxazole rings from commercially available precursors . Researchers interested in developing novel PPAR agonists or exploring related heterocycles could find inspiration in this methodology.
Metabolic Disorders and PPAR Agonism
Antitubercular Activity
Molluscicidal Properties
Anticancer Potential
Synthetic Methodology and Medicinal Chemistry
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3S/c1-2-31-21(30)13-3-7-15(8-4-13)25-17(29)11-32-20-18-19(23-12-24-20)28(27-26-18)16-9-5-14(22)6-10-16/h3-10,12H,2,11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYDKOCBYODOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate |
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